molecular formula C32H48O8 B080254 Dihydrocucurbitacin B CAS No. 13201-14-4

Dihydrocucurbitacin B

Cat. No.: B080254
CAS No.: 13201-14-4
M. Wt: 560.7 g/mol
InChI Key: QZJJDOYZVRUEDY-NRNCYQGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

23,24-Dihydrocucurbitacin B (C₃₂H₄₈O₈) is a cucurbitane triterpenoid derived from plants such as Trichosanthes cucumeroides and Hemsleya species . It is characterized by the saturation of the ∆23 double bond in cucurbitacin B, resulting in a 23,24-dihydro structure . This compound exhibits diverse pharmacological activities, including anti-inflammatory, anti-HIV-1, and lipid-lowering effects. Notably, it upregulates LDL receptor (LDLR) expression by enhancing SREBP2 (sterol regulatory element-binding protein 2) and suppresses PCSK9 (proprotein convertase subtilisin/kexin type 9) by reducing nuclear HNF1α (hepatocyte nuclear factor 1-alpha), leading to reduced serum LDL cholesterol in hyperlipidemic models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrocucurbitacin B involves several steps, starting from simpler triterpenoid precursors. One common synthetic route includes the oxidation of cucurbitacin B to form this compound. This process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often relies on extraction from natural sources, such as the roots of Siraitia grosvenorii. High-speed countercurrent chromatography (HSCCC) is a widely used technique for the separation and purification of cucurbitacins from plant extracts. This method involves the use of a solvent system, such as n-hexane-ethyl acetate-methanol-water, to partition the cucurbitacin fraction and remove impurities .

Chemical Reactions Analysis

Fragmentation Patterns in Mass Spectrometry

DCB undergoes characteristic fragmentation under LC-QTOF-MS/MS conditions. Key observed fragments include:

  • [M − C₂H₄O₂ − H]⁻ (−60.02 Da): Elimination of acetic acid from the acetylated tail moiety .

  • [M − C₂H₄O₂ − H₂O − H]⁻ (−78.03 Da): Sequential loss of acetic acid and water, suggesting dehydration at C17/C20 .

  • [M − C₁₀H₁₈O₅ − H]⁻ (−202.12 Da): Cleavage of the tail moiety with concurrent water elimination at C15/C16 .

  • [M − C₂₄H₃₈O₆ − H]⁻ (−422.26 Da): Retro Diels–Alder cleavage of ring B .

Collision energy optimization (40 eV) enhances interpretable fragmentation, critical for structural identification .

Synthetic Modifications

DCB has been chemically modified to enhance bioactivity. Key reactions include:

Table 1: Representative Synthetic Pathways

Modification SiteReagents/ConditionsProductBiological Impact
C-25 Acetyl GroupTosyl chloride, DABCO, DCMTosylated intermediateEnhanced antiproliferative activity (IC₅₀ = 6.8 nM vs. A549 cells)
C-25 Acetyl GroupSodium azide, DMFAzide derivatives (e.g., DACE)Synergistic cytotoxicity with cisplatin
C-2/C-16 HydroxylsEDCI, DMAP, DCEEster derivatives (e.g., 15–19 )Improved STAT3 inhibition
C-3/C-16 HydroxylsPCC, BaCO₃Oxidized derivatives (e.g., 100–102 )Modulation of microtubule dynamics

Redox Interactions

DCB interacts with cellular thiols, influencing redox balance:

  • Glutathione (GSH) Conjugation : DCB forms adducts with GSH, reducing its intracellular levels and exacerbating oxidative stress in lung cancer cells .

  • N-Acetylcysteine (NAC) Attenuation : Pretreatment with NAC (5 mM) rescues cells from DCB-induced cytotoxicity, confirming redox-dependent mechanisms .

Hydrolysis and Esterification

  • Acid/Base Hydrolysis : The acetyl group at C-25 undergoes hydrolysis under alkaline conditions (KOH/MeOH-DMF) to yield deacetylated derivatives .

  • Esterification with Chloroacetic Acid : Reaction with chloroacetic acid/K₂CO₃ in acetonitrile (60°C) produces esterified analogs with altered polarity .

Interaction with Metal Catalysts

Palladium-mediated coupling reactions enhance DCB's pharmacological profile:

  • Suzuki–Miyaura Coupling : Using Pd₂(dba)₃/KF in DCM, DCB reacts with aryl boronic acids to generate biaryl derivatives (e.g., 67–95 ) .

  • Structure–Activity Relationship : Meta-substituted phenyl groups (e.g., 87 ) exhibit 2× higher cytotoxicity than DCB against A549 cells .

Cytoskeletal Interactions

DCB disrupts actin polymerization via covalent interactions:

  • Thiol-Mediated Actin Aggregation : Binds to β-tubulin sulfhydryl groups, inducing cytoskeletal collapse within 30 minutes (IC₅₀ = 0.13 μM in NSCLC) .

  • Cofilin Dephosphorylation : Activates cofilin, severing actin filaments and triggering multi-nucleation in leukemia cells .

Analytical Derivatization

DCB forms adducts in negative-ion mode MS:

  • [M + Cl]⁻ (m/z 595.3), [M + FA − H]⁻ (m/z 609.3), [M + NO₃]⁻ (m/z 622.3) .

  • Adduct patterns aid in distinguishing DCB from cucurbitacin B in plant extracts .

Scientific Research Applications

Anticancer Activity

Dihydrocucurbitacin B exhibits significant anticancer properties across various cancer types. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells, including those from breast, lung, and gastric cancers. Its mechanisms include:

  • Targeting Signaling Pathways : this compound disrupts the Ras/Raf/ERK signaling pathway, which is crucial for cancer cell survival and proliferation .
  • Inducing Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in pancreatic cancer cells .
  • Inhibiting Migration and Invasion : The compound effectively suppresses the migration and invasion of gastric cancer cells, highlighting its potential as an anti-metastatic agent .

Anti-inflammatory Effects

This compound demonstrates anti-inflammatory properties by modulating inflammatory pathways. It reduces inflammation in preclinical models of periodontitis by regulating RANK/OPG levels and decreasing osteoclast activity . This suggests its potential use in treating inflammatory diseases.

Neuroprotective Effects

Research indicates that this compound may enhance neurogenesis and improve cognitive functions. In animal models of Alzheimer's disease, it promotes neurite outgrowth and ameliorates memory deficits by reducing oxidative stress and apoptosis in neuronal cells .

Agricultural Applications

This compound has been explored as a natural pesticide due to its toxic effects on various pests while being less harmful to beneficial insects. Its role in pest management is particularly relevant given the increasing demand for environmentally friendly agricultural practices .

Case Studies

Study Application Findings
Yang et al. (2024)AnticancerThis compound inhibited proliferation in liver cancer cells by targeting IGF2BP1 .
Liu et al. (2023)NeuroprotectionEnhanced neurogenesis in hippocampal models; reduced oxidative stress markers .
Research on PeriodontitisAnti-inflammatorySignificant reduction in alveolar bone loss through modulation of inflammatory pathways .

Challenges and Future Directions

While this compound shows promise in various applications, challenges such as its high toxicity and narrow therapeutic window need to be addressed. Ongoing research is focused on structural modifications to enhance its safety profile and efficacy as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cucurbitacins are highly oxygenated triterpenoids with structural variations in hydroxylation, acetylation, and saturation. Below is a detailed comparison of 23,24-dihydrocucurbitacin B with its analogs:

Structural Comparison

Compound Molecular Formula Key Structural Features Source
Cucurbitacin B C₃₂H₄₆O₈ ∆5, ∆23 double bonds; acetyl group at C25 Citrullus colocynthis
23,24-Dihydrocucurbitacin B C₃₂H₄₈O₈ Saturated ∆23 bond; retains C25 acetyl group Hemsleya graciliflora
Cucurbitacin D C₃₀H₄₄O₇ Lacks C25 acetyl group; ∆5, ∆23 double bonds Citrullus naudinianus
23,24-Dihydrocucurbitacin D C₃₀H₄₆O₇ Saturated ∆23 bond; lacks C25 acetyl group Ibervillea lindheimeri
Cucurbitacin E C₃₂H₄₄O₈ ∆5, ∆23 double bonds; hydroxylation at C3 Siraitia grosvenorii
23,24-Dihydrocucurbitacin E C₃₂H₄₆O₈ Saturated ∆23 bond; hydroxylation at C3 Citrullus naudinianus

Key Structural Insights :

  • Saturation of the ∆23 bond in dihydrocucurbitacins reduces planarity and alters pharmacokinetic properties compared to unsaturated analogs .
  • The presence or absence of the C25 acetyl group (e.g., cucurbitacin B vs. D) significantly impacts bioactivity .

Pharmacological Activity Comparison

Compound Cytotoxicity (IC₅₀, MCF7 cells) Anti-Inflammatory Activity Lipid-Lowering Efficacy
Cucurbitacin B 0.0413 µM Moderate COX-2 inhibition Not reported
23,24-Dihydrocucurbitacin B 46.3 µM Specific COX-2 inhibition in macrophages Reduces LDL-C by 30% in hamsters
Cucurbitacin D 0.598 µM Strong COX-2 and TNF-α suppression Not reported
23,24-Dihydrocucurbitacin D 5.13 µM Reduces COX-2, nitric oxide synthase-2 Not reported
Cucurbitacin E 0.055 µM High cytotoxicity; limited anti-inflammatory data Not reported

Key Pharmacological Insights :

  • Cytotoxicity: Unsaturated cucurbitacins (B, D, E) exhibit nanomolar-range cytotoxicity, while dihydro derivatives (e.g., 23,24-dihydrocucurbitacin B) are markedly less potent, suggesting saturation reduces toxicity .
  • Anti-Inflammatory Effects : Both cucurbitacin D and 23,24-dihydrocucurbitacin B inhibit COX-2, but the latter shows specificity in macrophages without significant cytotoxicity .

Mechanism of Action

  • 23,24-Dihydrocucurbitacin B : Dual transcriptional regulation of LDLR (via SREBP2 upregulation) and PCSK9 (via HNF1α suppression), enhancing cholesterol clearance .
  • Cucurbitacin B : Primarily induces apoptosis via JAK/STAT3 inhibition .
  • Cucurbitacin D : Disrupts Hsp90 chaperone machinery, leading to client protein degradation .

Biological Activity

Dihydrocucurbitacin B (DHCB) is a bioactive compound derived from the Cucurbitaceae family, known for its diverse pharmacological properties, particularly in cancer treatment. This article delves into the biological activity of DHCB, focusing on its anticancer effects, mechanisms of action, and other therapeutic potentials.

Overview

This compound has been extensively studied for its anticancer properties, particularly against various human cancer cell lines. Research indicates that DHCB exhibits significant cytotoxic effects, primarily through the induction of apoptosis and modulation of critical signaling pathways.

  • Induction of Apoptosis :
    • Studies have shown that DHCB induces apoptosis in cervical cancer cells (HeLa) in a concentration-dependent manner. The compound increased the percentage of apoptotic cells significantly when treated with doses ranging from 20 to 80 µM .
    • The mechanism involves the activation of reactive oxygen species (ROS), which disrupts mitochondrial membrane potential (ΔΨm), leading to cell death .
  • Inhibition of Cell Proliferation :
    • DHCB has demonstrated an ability to inhibit cell proliferation across various cancer cell lines, including HeLa, C33A, and ME-180. The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:
Cell LineIC50 (µM)
C33A60
ME-18050
HeLa40
FR2125
  • Impact on Signaling Pathways :
    • DHCB affects the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial in regulating cell survival and proliferation. Inhibition of this pathway by DHCB contributes to its anticancer efficacy .

In Vitro Studies

In a study examining the effects of DHCB on HeLa cells, researchers utilized various assays to assess cytotoxicity and apoptosis. The results indicated:

  • A significant increase in intracellular ROS levels (up to 260% compared to untreated controls) following DHCB treatment.
  • A marked decrease in ΔΨm, indicating mitochondrial dysfunction associated with apoptosis induction .

In Vivo Studies

In vivo experiments have also highlighted the effectiveness of DHCB:

  • A study reported that oral administration of DHCB reduced tumor growth and lung metastasis by approximately 83.5% and 50.3%, respectively, in animal models .
  • These findings suggest that DHCB not only inhibits tumor growth but also prevents metastasis, making it a potential candidate for further clinical development.

Other Biological Activities

Beyond its anticancer properties, DHCB exhibits several other biological activities:

  • Anti-inflammatory Effects : Research indicates that cucurbitacins, including DHCB, can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
  • Neuroprotective Properties : Some studies suggest that cucurbitacin derivatives may offer neuroprotection against oxidative stress-related damage .
  • Antioxidant Activity : DHCB has shown promise in reducing oxidative stress markers in various experimental models .

Q & A

Q. What experimental models are most suitable for studying the cytotoxic mechanisms of Dihydrocucurbitacin B in cancer research?

This compound has demonstrated cytotoxic effects in in vitro models such as human cervical cancer (HeLa) cells, mouse embryonic fibroblasts (NIH3T3), and virally transformed cells (KA3IT) . For mechanistic studies, HeLa cells are particularly useful for evaluating apoptosis, reactive oxygen species (ROS) levels, and mitochondrial membrane potential (ΔΨm) via flow cytometry and fluorescence microscopy. To validate pathway-specific effects (e.g., PI3K/Akt/mTOR inhibition), Western blotting or qPCR should be employed to assess protein/gene expression changes .

Q. How can researchers address contradictory data on this compound’s cytotoxicity across different cell lines?

Discrepancies in cytotoxicity may arise from variations in cell line sensitivity, compound purity, or experimental conditions (e.g., dosing duration). To resolve contradictions:

  • Standardize protocols using reference compounds (e.g., cisplatin as a positive control).
  • Conduct dose-response curves (IC50 calculations) across multiple cell lines.
  • Validate purity via HPLC or NMR, as impurities in cucurbitacin analogs can skew results .

Q. What methodological frameworks are recommended for designing studies on this compound’s therapeutic potential?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research feasibility and the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population : HeLa cells vs. non-cancerous cell lines.
  • Intervention : this compound at varying concentrations.
  • Comparison : Positive controls (e.g., rapamycin for mTOR inhibition).
  • Outcome : Apoptosis rates or PI3K/Akt pathway protein expression .

Q. How does this compound’s structure-activity relationship (SAR) compare to other cucurbitacins?

This compound (C32H48O8) differs from analogs like cucurbitacin B (C32H46O8) by hydrogenation at specific positions, which may enhance stability or alter bioavailability . Comparative studies should use molecular docking simulations to predict binding affinities to targets like COX or IL receptors, followed by in vitro validation using kinase assays or receptor-binding studies .

Q. What strategies ensure reproducibility in this compound experiments?

  • Documentation : Follow Beilstein Journal guidelines for experimental sections, including detailed synthesis protocols, purity assessments (HPLC, NMR), and storage conditions (e.g., -80°C for long-term stability) .
  • Data Sharing : Provide raw data (e.g., flow cytometry files, blot images) in supplementary materials with metadata annotations .

Q. How can researchers validate this compound’s role in inducing apoptosis versus necrosis?

  • Use Annexin V/PI staining to distinguish apoptotic (Annexin V+/PI-) from necrotic (Annexin V+/PI+) cells.
  • Measure caspase-3/7 activation via fluorometric assays.
  • Confirm mitochondrial involvement by assessing cytochrome c release via subcellular fractionation .

Q. What advanced techniques are recommended for studying this compound’s interaction with signaling pathways?

  • Phosphoproteomics : Identify phosphorylation changes in PI3K/Akt/mTOR pathway components using mass spectrometry.
  • RNA-seq : Profile transcriptomic changes to uncover off-target effects.
  • CRISPR-Cas9 knockout models : Validate target specificity by deleting genes like mTOR or Akt and assessing compound efficacy .

Q. How should researchers approach synergistic studies with this compound and existing chemotherapeutics?

  • Use Chou-Talalay combination index (CI) analysis to quantify synergism/antagonism with drugs like paclitaxel or cisplatin.
  • Optimize dosing schedules (concurrent vs. sequential) to minimize toxicity.
  • Evaluate synergy mechanisms via pathway-focused gene expression panels .

Q. What are the critical quality control steps for isolating this compound from natural sources?

  • Extraction : Use column chromatography (e.g., silica gel) with gradient elution for purification.
  • Characterization : Confirm identity via HR-MS, ¹H/¹³C NMR, and compare retention times with reference standards.
  • Purity : Ensure ≥95% purity using HPLC with UV detection at 254 nm .

Q. How can computational modeling enhance this compound research?

  • Molecular Dynamics (MD) Simulations : Predict binding stability to targets like mTOR or COX-2.
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, logP).
  • Network Pharmacology : Map compound-target-disease interactions to identify novel therapeutic applications .

Properties

IUPAC Name

[(6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25,34-35,39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJJDOYZVRUEDY-NRNCYQGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314710
Record name Dihydrocucurbitacin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13201-14-4
Record name Dihydrocucurbitacin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13201-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DIHYDROCUCURBITACIN B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydrocucurbitacin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROCUCURBITACIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYL5IKR83R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.